1,1-Difluorospiro[2.5]octan-5-amine
Description
1,1-Difluorospiro[2.5]octan-5-amine is a spirocyclic amine featuring a bicyclic structure with a five-membered ring fused to a cyclopropane moiety. The molecule is distinguished by two fluorine atoms at the 1,1-positions and an amine group at the 5-position. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding specificity and metabolic stability . Fluorination further augments bioavailability and modulates electronic properties, making this compound a promising scaffold for drug discovery .
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluorospiro[2.5]octan-7-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-6(11)4-7/h6H,1-5,11H2 |
InChI Key |
VKBWRIANPDWHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CC2(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Difluorospiro[2.5]octan-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and difluorocarbene precursors.
Reaction Conditions: The key step involves the generation of difluorocarbene, which reacts with cyclohexanone to form the spirocyclic intermediate. This reaction is often carried out under basic conditions using reagents like sodium hydride or potassium tert-butoxide.
Amination: The spirocyclic intermediate is then subjected to amination using ammonia or primary amines under suitable conditions to yield 1,1-Difluorospiro[2.5]octan-5-amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,1-Difluorospiro[2.5]octan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium azide or thiols.
Hydrolysis: Acidic or basic hydrolysis can cleave the spirocyclic ring, resulting in the formation of open-chain compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1-Difluorospiro[2.5]octan-5-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure and reactivity make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1,1-Difluorospiro[2.5]octan-5-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to improved biological activity. The compound may also participate in specific pathways, modulating biochemical processes and cellular functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 1,1-Difluorospiro[2.5]octan-5-amine and related spirocyclic compounds:
*Note: The CAS for 1,1-Difluorospiro[2.5]octan-5-amine is inferred from derivatives in (tert-butyl carbamate analog).
Key Research Findings
Electronic and Steric Effects
- Fluorination Impact: Difluoro substitution (1,1 or 6,6) introduces strong electron-withdrawing effects, reducing amine basicity compared to non-fluorinated analogs like Spiro[2.5]octan-5-amine hydrochloride. This can alter binding kinetics in receptor-ligand interactions .
- Positional Isomerism: 1,1-Difluoro vs. 6,6-difluoro substitution (e.g., 1,1-Difluorospiro[2.5]octan-5-amine vs.
Conformational Rigidity
- Smaller spiro systems (e.g., spiro[3.3]heptane in 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid) exhibit greater ring strain, reducing thermal stability compared to spiro[2.5]octane derivatives .
Solubility and Bioavailability
- Hydrochloride salts (e.g., Spiro[2.5]octan-5-amine hydrochloride) demonstrate 2–3× higher aqueous solubility than free bases, critical for intravenous formulations .
- Carboxylic acid derivatives (e.g., 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid) enable covalent conjugation to biomolecules, expanding utility in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
